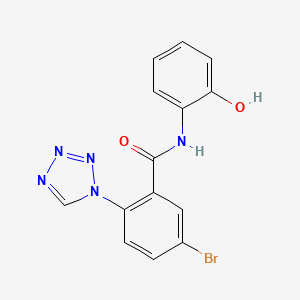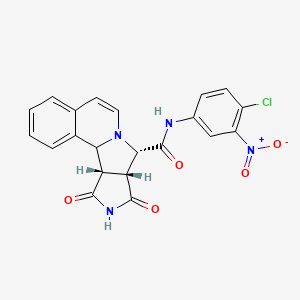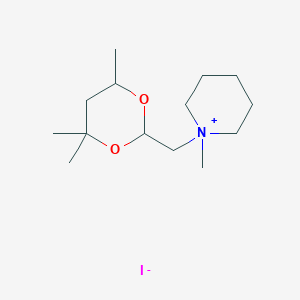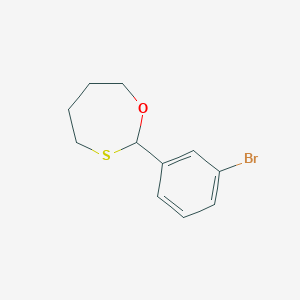
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.
Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the tetrazole ring.
N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10BrN5O2 |
|---|---|
Molecular Weight |
360.17 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22) |
InChI Key |
QYWSOLLIPMABHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)




![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)

